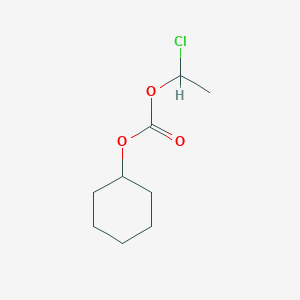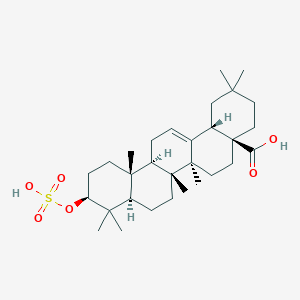
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Overview
Description
This chemical compound is part of a broader class of chemicals that have complex molecular structures, which are significant in various chemical reactions and properties. The compound features multiple chiral centers, indicating its potential for diverse chemical behavior and applications.
Synthesis Analysis
The synthesis processes for related compounds often involve multi-step reactions, emphasizing stereoselective annulation and treatment with ethylene glycol and toluene-p-sulfonic acid in specific environments to achieve the desired stereochemistry. Notably, Morishita et al. (1992) describe a relevant synthesis approach for bicyclic compounds, which could be analogous to the synthesis of complex chemical structures like the subject compound (Morishita, Honmi, Ito, & Maeba, 1992).
Molecular Structure Analysis
Detailed structural analysis and stereochemistry are crucial in understanding this compound. Techniques such as nuclear Overhauser enhancement experiments play a critical role in establishing stereochemistry, as exemplified in the synthesis studies by Morishita et al. (Morishita et al., 1992).
Scientific Research Applications
1. Synthesis and Stereochemistry
- The compound has been used in the synthesis of complex molecules, demonstrating its potential in stereoselective annulation processes. A study by Morishita et al. (1992) outlines the synthesis of various glycosides using similar complex molecules (Morishita, Honmi, Ito, & Maeba, 1992).
2. Anti-inflammatory Applications
- A study highlights the anti-inflammatory capacity of a natural compound, closely related to the specified chemical, isolated from traditional Chinese medicine. This compound demonstrated inhibitory effects on inflammatory responses, suggesting its potential therapeutic application in inflammation-related diseases (Abekura et al., 2019).
3. Antiproliferative and Apoptosis-Inducing Properties
- Research by Leal et al. (2012) indicates that derivatives of a similar compound have shown potential in inhibiting the growth of various cancer cell lines. The mechanism involved includes cell cycle arrest and induction of apoptosis, highlighting its potential in cancer therapy (Leal, Wang, Salvador, & Jing, 2012).
4. Antibacterial Activity
- Compounds structurally related to the given chemical have been synthesized and tested for their antibacterial properties. These studies reveal the potential of such compounds in inhibiting bacterial growth and could guide the development of new antibiotics (Jinbo et al., 1993).
5. Fluorescent Properties
- A study conducted by Rangnekar and Shenoy (1987) explores the synthesis and fluorescent properties of derivatives of a similar chemical structure. This research indicates potential applications in materials science, particularly in developing fluorescent materials (Rangnekar & Shenoy, 1987).
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6S/c1-25(2)14-16-30(24(31)32)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(36-37(33,34)35)26(3,4)21(27)10-13-29(22,28)7/h8,20-23H,9-18H2,1-7H3,(H,31,32)(H,33,34,35)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTCFCREEHCWMI-GTOFXWBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-sulfooxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




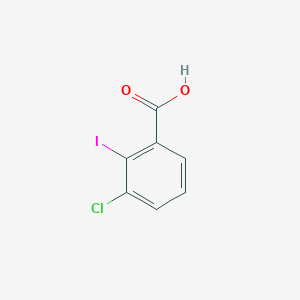
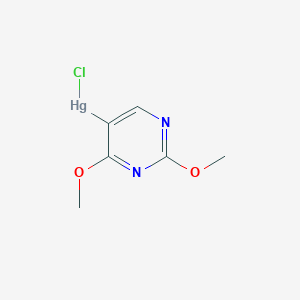
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)

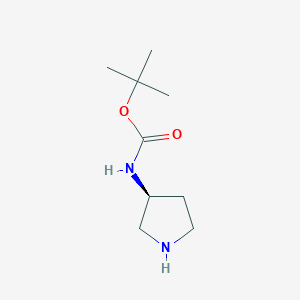
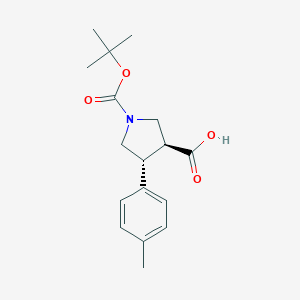
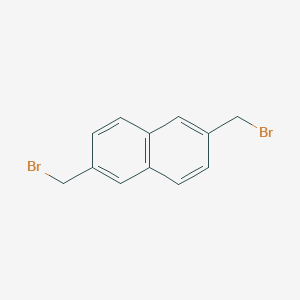
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
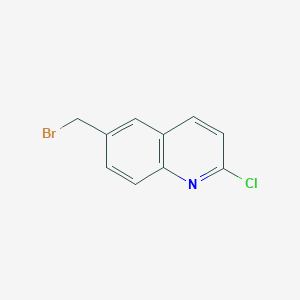
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
